4-(2-Naphthyl)phenylboronic acid
Overview
Description
4-(2-Naphthyl)phenylboronic acid, also known as (4-naphthalen-2-ylphenyl)boronic acid, is a compound with the molecular formula C16H13BO2 . It has a molecular weight of 248.1 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further bonded to a naphthyl group . The exact mass and monoisotopic mass of the compound are both 248.1008598 g/mol .Chemical Reactions Analysis
Boronic acids, including this compound, are known for their role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, and involve the coupling of a boronic acid with a halide or pseudohalide under palladium catalysis .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a density of 1.2±0.1 g/cm³ . The compound has a topological polar surface area of 40.5 Ų .Scientific Research Applications
Synthesis and Chemical Analysis
4-(2-Naphthyl)phenylboronic acid plays a significant role in the synthesis and chemical analysis of complex organic compounds. For instance, its derivatives, such as benzoxaboroles, have garnered attention for their unique structural properties and wide applications, including serving as building blocks in organic synthesis, displaying biological activity, and undergoing clinical trials. Benzoxaboroles, related to phenylboronic acids, showcase the adaptability of this compound derivatives in creating molecular receptors for sugars and glycoconjugates due to their ability to bind hydroxyl compounds (Adamczyk-Woźniak et al., 2009).
Environmental and Health Sciences
In environmental and health sciences, the research on naphthenic acids, closely related to the structural realm of this compound, sheds light on the toxicity and degradation mechanisms of these compounds in oil sands process waters. This research is crucial for developing methods to mitigate the environmental impact of naphthenic acids through biodegradation, ozonation, and other technologies, highlighting the importance of understanding the chemical behavior of related compounds like this compound in environmental contexts (Kannel & Gan, 2012).
Analytical Method Development
This compound is crucial in developing analytical methods for detecting and quantifying naphthenic acids in environmental samples. The complexity of naphthenic acids, often found in crude oil and oil sands process-affected water, poses significant challenges for analysis. Research focuses on designing standard methods for semi-quantification using mass spectrometry, taking into account factors like extraction method, analysis instrumentation, and choice of calibration standards. This research underlines the importance of this compound and its derivatives in advancing analytical techniques for environmental monitoring (Kovalchik et al., 2017).
Drug Development and Biosensors
The derivatives of this compound, particularly benzoxaboroles and phenylboronic acids, have found applications in drug development and as components of biosensors. Their ability to form stable complexes with various biological molecules makes them valuable in designing pH- and sugar-sensitive systems for targeted drug delivery and glucose sensing. This area of research exemplifies the potential of this compound derivatives in creating innovative solutions for healthcare applications (Sato et al., 2011).
Safety and Hazards
Future Directions
Boronic acids, including 4-(2-Naphthyl)phenylboronic acid, have found use in a variety of applications due to their ability to form reversible covalent bonds with diols . They are used in the design of sensors, in drug delivery systems, and in organic synthesis . Future research may continue to explore these and other applications.
Mechanism of Action
Target of Action
4-(2-Naphthyl)phenylboronic acid is an organoboron compound that primarily targets molecules with hydroxyl or catechol structures . It can form boronic ester bonds with these targets, and can also interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination .
Mode of Action
The compound acts as an electron-deficient group, enabling it to interact with electron-rich targets . It forms boronic ester bonds with hydroxyl or catechol structures, and can also interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination . This interaction can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of its targets. As a boronic acid, it is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
Like other boronic acids, it is expected to have good stability and be readily prepared .
Result of Action
The result of the action of this compound depends on the specific context of its use. In organic synthesis, it can facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions . The compound’s ability to interact with electron-rich groups can also lead to changes in the structure and function of these groups .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions . Additionally, the compound’s interactions with electron-rich groups can be influenced by factors such as pH and the presence of other competing groups .
Biochemical Analysis
Biochemical Properties
Boronic acids, including phenylboronic acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are found in many biomolecules . This could potentially influence the activity of these biomolecules and alter cellular processes.
Properties
IUPAC Name |
(4-naphthalen-2-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQAKBYFBIWELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670208 | |
Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918655-03-5 | |
Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Naphthyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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